molecular formula C7H5FNaO2 B1303464 Sodium 3-fluorobenzoate CAS No. 499-57-0

Sodium 3-fluorobenzoate

Cat. No.: B1303464
CAS No.: 499-57-0
M. Wt: 163.10 g/mol
InChI Key: UOCSABLTOZMILU-UHFFFAOYSA-N
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Description

Sodium 3-fluorobenzoate is an organic compound with the molecular formula C₇H₄FNaO₂. It is the sodium salt of 3-fluorobenzoic acid and is commonly used in various chemical and industrial applications. The compound is characterized by the presence of a fluorine atom attached to the benzene ring, which imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

Sodium 3-fluorobenzoate plays a significant role in biochemical reactions, particularly in the degradation of fluorinated compounds. It interacts with enzymes such as 4-fluorobenzoate dehalogenase and defluorinating enoyl-CoA hydratase/hydrolase, which catalyze the defluorination of fluorinated compounds . These interactions are crucial for breaking down the C-F bonds, which are known for their high dissociation energy.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can be metabolized by specific strains of bacteria, leading to the production of metabolites such as 2-fluoromuconate . This interaction can affect cellular metabolism and gene expression related to the degradation pathways of fluorinated compounds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The compound undergoes enzymatic defluorination, where enzymes like 4-fluorobenzoate dehalogenase catalyze the removal of the fluorine atom . This process involves the formation of intermediate compounds such as 3-fluorocatechol, which are further metabolized by the cell . These interactions can lead to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are influenced by factors such as temperature and storage conditions . Long-term exposure to this compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and changes in cellular function . These threshold effects are important for determining safe dosage levels in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, including the degradation of fluorinated aromatic compounds. The compound is metabolized through pathways that involve 1,2-dioxygenation and 1,6-dioxygenation reactions, leading to the formation of intermediates such as 3-fluorocatechol and 2-fluoromuconate . These pathways are crucial for the complete mineralization of this compound and its conversion into non-toxic metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms . Understanding these transport and distribution pathways is essential for determining the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

This compound’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for the compound’s role in cellular metabolism and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-fluorobenzoate can be synthesized through the neutralization of 3-fluorobenzoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 3-fluorobenzoic acid is dissolved in water and sodium hydroxide is added gradually. The reaction mixture is stirred at room temperature until the acid is completely neutralized, forming this compound and water as by-products.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar neutralization process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pH to ensure complete conversion of 3-fluorobenzoic acid to its sodium salt. The product is then purified through crystallization or other separation techniques to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-fluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The carboxylate group can be reduced to an alcohol or aldehyde under specific conditions.

    Oxidation Reactions: The benzene ring can undergo oxidation to form different aromatic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed:

    Substitution Reactions: Products include 3-substituted benzoates with various functional groups replacing the fluorine atom.

    Reduction Reactions: Products include 3-fluorobenzyl alcohol or 3-fluorobenzaldehyde.

    Oxidation Reactions: Products include 3-fluorobenzoquinone or other oxidized aromatic compounds.

Scientific Research Applications

Sodium 3-fluorobenzoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and material science.

    Biology: The compound is used in studies involving enzyme-catalyzed reactions, particularly those involving fluorinated substrates.

    Medicine: this compound is explored for its potential use in drug development, especially in designing fluorinated pharmaceuticals with improved metabolic stability.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Sodium 3-fluorobenzoate can be compared with other fluorinated benzoates, such as:

  • Sodium 4-fluorobenzoate
  • Sodium 2-fluorobenzoate
  • Sodium 3,5-difluorobenzoate

Uniqueness:

  • Position of Fluorine: The position of the fluorine atom on the benzene ring (meta position) in this compound distinguishes it from other isomers, affecting its reactivity and interaction with other molecules.
  • Chemical Properties: The meta-fluorine position imparts unique electronic effects, influencing the compound’s acidity, nucleophilicity, and overall chemical behavior.

Properties

CAS No.

499-57-0

Molecular Formula

C7H5FNaO2

Molecular Weight

163.10 g/mol

IUPAC Name

sodium;3-fluorobenzoate

InChI

InChI=1S/C7H5FO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,(H,9,10);

InChI Key

UOCSABLTOZMILU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)O.[Na]

Key on ui other cas no.

499-57-0

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 3-fluorobenzoate
Reactant of Route 2
Sodium 3-fluorobenzoate
Reactant of Route 3
Sodium 3-fluorobenzoate
Reactant of Route 4
Sodium 3-fluorobenzoate
Reactant of Route 5
Sodium 3-fluorobenzoate
Reactant of Route 6
Sodium 3-fluorobenzoate

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